molecular formula C26H27FN4O2S B2468475 N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 1115371-13-5

N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide

Cat. No. B2468475
CAS RN: 1115371-13-5
M. Wt: 478.59
InChI Key: XXIDQRWVZXBGPG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C26H27FN4O2S and its molecular weight is 478.59. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Applications

Compounds similar to the query have been explored for their potential in imaging, particularly through positron emission tomography (PET). One such compound, DPA-714, has been investigated for its ability to label with fluorine-18 for in vivo imaging of the translocator protein (18 kDa), which is significant for neuroinflammation studies (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Activity

Research has also focused on derivatives of N-(3-chloro-4-fluorophenyl) compounds for their anti-inflammatory activities. Such derivatives have been synthesized and evaluated, showing significant anti-inflammatory effects, which indicates their potential for therapeutic applications (Sunder & Maleraju, 2013).

Antitumor Activities

Another area of interest is the development of compounds with antitumor properties. Various derivatives, including thienopyrimidine linked rhodanine derivatives, have been synthesized and demonstrated notable antimicrobial potency, which translates into potential antitumor activity given the overlap between these domains (Kerru et al., 2019).

Antitumor and Antibacterial Agents

The exploration of heterocyclic compounds incorporating antipyrine moiety, which shares structural motifs with the queried compound, highlights their synthesis and evaluation as antimicrobial agents. These investigations underscore the potential for developing new therapeutic agents based on such chemical frameworks (Bondock et al., 2008).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2S/c1-17(2)13-14-31-25(33)24-23(21(15-30(24)3)18-7-5-4-6-8-18)29-26(31)34-16-22(32)28-20-11-9-19(27)10-12-20/h4-12,15,17H,13-14,16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIDQRWVZXBGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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